Tridodecylamine Tridodecylamine Tridodecylamine, also known as trilaurylamine or adogen 360, belongs to the class of organic compounds known as trialkylamines. These are organic compounds containing a trialkylamine group, characterized by exactly three alkyl groups bonded to the amino nitrogen. Tridodecylamine exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, tridodecylamine is primarily located in the membrane (predicted from logP).
Tridodecylamine is a tertiary amine consisting of three dodecyl groups attached to a central nitrogen. It has a role as a mouse metabolite, a rat metabolite and an ionophore.
Brand Name: Vulcanchem
CAS No.: 102-87-4
VCID: VC21012667
InChI: InChI=1S/C36H75N/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3
SMILES: CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC
Molecular Formula: C36H75N
Molecular Weight: 522 g/mol

Tridodecylamine

CAS No.: 102-87-4

Cat. No.: VC21012667

Molecular Formula: C36H75N

Molecular Weight: 522 g/mol

* For research use only. Not for human or veterinary use.

Tridodecylamine - 102-87-4

Specification

Description Tridodecylamine, also known as trilaurylamine or adogen 360, belongs to the class of organic compounds known as trialkylamines. These are organic compounds containing a trialkylamine group, characterized by exactly three alkyl groups bonded to the amino nitrogen. Tridodecylamine exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, tridodecylamine is primarily located in the membrane (predicted from logP).
Tridodecylamine is a tertiary amine consisting of three dodecyl groups attached to a central nitrogen. It has a role as a mouse metabolite, a rat metabolite and an ionophore.
CAS No. 102-87-4
Molecular Formula C36H75N
Molecular Weight 522 g/mol
IUPAC Name N,N-didodecyldodecan-1-amine
Standard InChI InChI=1S/C36H75N/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3
Standard InChI Key SWZDQOUHBYYPJD-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC
Boiling Point 220-228 °C0.03 mm Hg(lit.)
Melting Point 15.7°C

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